N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE

Description

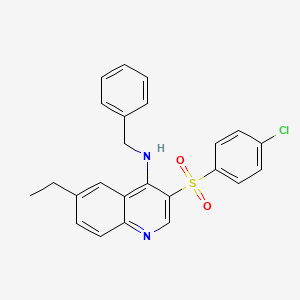

N-Benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine is a quinoline-derived compound featuring a benzylamine group at the 4-position, a 4-chlorobenzenesulfonyl substituent at the 3-position, and an ethyl group at the 6-position. Its structure combines aromatic, sulfonamide, and alkyl functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-benzyl-3-(4-chlorophenyl)sulfonyl-6-ethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2S/c1-2-17-8-13-22-21(14-17)24(27-15-18-6-4-3-5-7-18)23(16-26-22)30(28,29)20-11-9-19(25)10-12-20/h3-14,16H,2,15H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYISBMZSGYRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and benzylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more hydrogenated derivatives.

Scientific Research Applications

N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share the quinoline core but differ in substituents, leading to variations in properties. Below is a detailed comparison:

Table 1: Structural Comparison of Quinoline Derivatives

*Estimated based on structural analogy.

Key Observations :

This difference may influence solubility and binding interactions in biological systems. The trifluoromethyl group in the analog () introduces strong electron-withdrawing effects and lipophilicity, whereas the ethyl group in the target compound offers moderate hydrophobicity .

Molecular Weight and Functional Diversity :

- The target compound’s higher estimated molar mass (458.0 vs. 408.8 g/mol) reflects the bulkier sulfonamide group, which could affect pharmacokinetic properties like membrane permeability.

Comparison with Simpler Aromatics: 4-Chlorophenol () shares a chloro-aromatic motif but lacks the quinoline backbone and sulfonamide functionality, resulting in simpler reactivity and lower molecular complexity .

Biological Activity

N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antitumor and antimicrobial effects. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine derivative. The compound's structure can be represented as follows:

Key Properties:

- Molecular Weight: 367.88 g/mol

- Melting Point: Data not extensively reported in current literature.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of 3-benzyl-substituted quinazolinones demonstrated promising in vitro antitumor activity, with some derivatives showing GI50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antitumor Activity Comparison

| Compound | GI50 (µM) | Comparison to 5-FU |

|---|---|---|

| Compound A | 10.47 | 1.5-fold more potent |

| Compound B | 7.24 | 2.0-fold more potent |

| N-BENZYL... | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored, revealing effectiveness against various bacterial strains. For example, benzyl derivatives have shown activity against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial action .

Case Study: Antimicrobial Testing

A study conducted on derivatives of benzyl sulfonamides revealed that modifications at the benzyl position significantly influenced antibacterial activity. The presence of electron-withdrawing groups, such as chlorine, enhanced the efficacy against Gram-positive bacteria .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression. These studies suggest that the compound may inhibit key pathways by mimicking natural substrates .

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Reference Compound |

|---|---|---|

| EGFR | -9.5 | Erlotinib |

| BRAF | -8.7 | PLX4032 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.